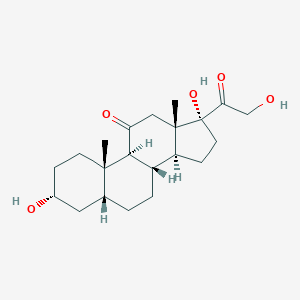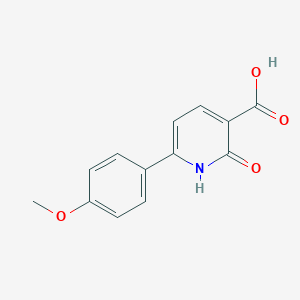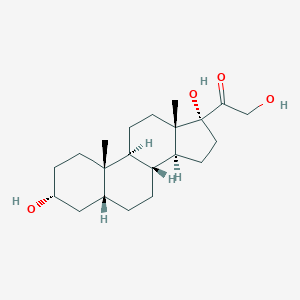
3-Methoxy-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-methylpyridine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potassium Channel Blockers and Imaging Agents
3-Methoxy-4-methylpyridine derivatives have been explored for their potential in medical imaging and therapy, particularly related to potassium channels. Studies have investigated derivatives of 4-aminopyridine (4AP), a specific blocker of voltage-gated potassium channels, for their ability to bind to KV1 channels. These derivatives include modifications with methoxy groups, showing varied potencies in blocking potassium channels. For example, certain derivatives demonstrated significant potency in blocking voltage-gated potassium channels, suggesting their potential for therapy and PET imaging applications in neurological conditions such as multiple sclerosis. This research indicates that methoxy-substituted pyridines could serve as promising candidates for developing novel diagnostic and therapeutic agents (Rodríguez-Rangel et al., 2020).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds involving this compound have been subjects of research, contributing to the field of organic chemistry. Studies have detailed the synthesis of new compounds through reactions involving methoxy and methylpyridine groups, leading to products with potential applications in materials science, pharmaceuticals, and chemical research. For instance, the synthesis of specific Schiff bases and other related compounds has been reported, demonstrating the versatility of methoxy-substituted pyridines in chemical synthesis (Linsha, 2015). Additionally, the creation of complex molecules involving methoxy and methylpyridine units has been explored for their potential applications in various scientific fields, highlighting the importance of these compounds in advancing chemical research and development (Xiang-jun, 2006).
Molecular Structure and Tautomerism
Research on this compound derivatives has also extended to studies on molecular structure and tautomerism, offering insights into the physical and chemical properties of these compounds. Investigations into the crystal structure, stability, and tautomerism of methoxy-substituted pyridines have provided valuable information on their behavior under various conditions. These studies contribute to a deeper understanding of the structural dynamics of methoxy-substituted pyridines, which is crucial for their application in material science, pharmaceuticals, and chemical synthesis. The detailed examination of their molecular properties facilitates the design and development of new compounds with tailored characteristics for specific applications (Guo et al., 2009).
Safety and Hazards
3-Methoxy-4-methylpyridine is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . Personal protective equipment/face protection is recommended. It should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives are often used in the synthesis of various pharmaceutical compounds, suggesting a wide range of potential targets .
Mode of Action
It’s known that pyridine derivatives can participate in various chemical reactions, such as suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 3-Methoxy-4-methylpyridine may interact with its targets through similar mechanisms.
Result of Action
Given its potential use in the synthesis of various pharmaceutical compounds, it’s likely that its effects would be diverse and dependent on the specific targets and pathways involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which pyridine derivatives can participate, is known to be exceptionally mild and functional group tolerant . This suggests that the action of this compound may also be influenced by the presence of other functional groups and the conditions under which the reaction takes place.
Biochemical Analysis
Molecular Mechanism
It’s known that pyridine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Properties
IUPAC Name |
3-methoxy-4-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-8-5-7(6)9-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZQHJXNUHHEPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572488 |
Source


|
| Record name | 3-Methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142918-38-5 |
Source


|
| Record name | 3-Methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)


![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)







![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)
